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Compound of Interest

Compound Name:
(R)-Piperidin-3-amine

hydrochloride

Cat. No.: B1498250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-

aminopiperidine dihydrochloride, a key chiral intermediate in the synthesis of pharmaceuticals

like Alogliptin, a DPP-4 inhibitor for type II diabetes.[1] The document outlines expected

spectroscopic characteristics, presents available data in a structured format, and details the

experimental protocols necessary for acquiring such data.

Chemical and Physical Properties
(R)-3-aminopiperidine dihydrochloride is a white to off-white, hygroscopic solid.[1] A summary

of its key identifiers and properties is presented below.
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Property Value Reference(s)

CAS Number 334618-23-4 [2][3][4]

Molecular Formula C₅H₁₄Cl₂N₂ [2][4]

Molecular Weight 173.08 g/mol [2][3][4]

Exact Mass 172.0534 Da [2][5]

Appearance
White to light yellow

powder/crystal
[1]

Melting Point 190-195 °C [1]

Solubility
Slightly soluble in Methanol

and Water
[1]

Spectroscopic Data Summary
The following sections summarize the expected and reported spectroscopic data for (R)-3-

aminopiperidine dihydrochloride. As a dihydrochloride salt, both the primary amine at the 3-

position and the secondary amine within the piperidine ring are expected to be protonated. This

significantly influences the chemical shifts observed in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of (R)-3-aminopiperidine

dihydrochloride.[6]

Table 2: Predicted ¹H NMR Spectral Data (in D₂O or DMSO-d₆)
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Assignment
Expected
Chemical Shift
(ppm)

Multiplicity Integration Notes

-NH₃⁺, -N⁺H₂- Broad, variable s (broad) 5H

Protons on

nitrogen atoms.

Signal may

exchange with

D₂O.

H3 (CH-NH₃⁺) ~3.5 - 3.8 m 1H

Deshielded due

to adjacent

protonated

amine.

H2eq, H6eq ~3.3 - 3.6 m 2H

Equatorial

protons adjacent

to the ring

nitrogen.

H2ax, H6ax ~2.9 - 3.2 m 2H

Axial protons

adjacent to the

ring nitrogen.

H4eq, H5eq ~1.9 - 2.2 m 2H
Equatorial

protons.

H4ax, H5ax ~1.6 - 1.9 m 2H Axial protons.

Note: A sample ¹H NMR spectrum is available from ChemicalBook, which can be used for

visual comparison.[7] The protonation of the nitrogen atoms causes a downfield shift for

adjacent protons.[8]

Table 3: Predicted ¹³C NMR Spectral Data (in D₂O or DMSO-d₆)
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Assignment
Expected Chemical Shift
(ppm)

Notes

C3 45 - 55
Carbon bearing the -NH₃⁺

group.

C2, C6 40 - 50
Carbons adjacent to the ring

N⁺H₂ group.

C4 25 - 35

C5 20 - 30

Note: The molecule has five carbon atoms in unique chemical environments, and thus five

distinct signals are expected in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the protonated amine groups and the

alkyl backbone.

Table 4: Expected Characteristic FT-IR Absorptions

Functional Group Absorption Range (cm⁻¹) Vibration Type

N⁺-H 2800 - 3200 (broad)
Stretching (from -NH₃⁺ and -

N⁺H₂-)

N⁺-H 1500 - 1600 Bending

C-H 2850 - 3000 Stretching (Alkyl)

C-H 1400 - 1470 Bending (Scissoring)

Note: The broad N⁺-H stretching bands are characteristic of amine salts and often overlap with

C-H stretching frequencies.[9]

Mass Spectrometry (MS)
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Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.[10][11]

The analysis would typically be performed on the free base or observe the cation of the salt.

Table 5: Expected Mass Spectrometry Data (ESI-MS)

Ion Calculated m/z Notes

[M+H]⁺ (of free base) 101.11 Corresponds to C₅H₁₃N₂⁺

[M]⁺ (cation of salt) 101.11
The organic cation, observed

directly.

Note: The molecular ion of the intact dihydrochloride salt is not typically observed. The data

reflects the monoisotopic mass of the organic structure.[2][5]

Experimental Workflows and Protocols
The following diagram and protocols describe the standardized procedures for obtaining the

spectroscopic data discussed above.
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Diagram 1: General Workflow for Spectroscopic Characterization

Sample Preparation

Spectroscopic Analysis

Data Processing

Weigh Solid Sample
(R)-3-aminopiperidine

dihydrochloride

Select Appropriate
Deuterated Solvent

(e.g., D2O, DMSO-d6)

Solubility Test

ATR-FTIR
Spectroscopy

Direct Solid Analysis

ESI-Mass
Spectrometry

Dissolve in
Volatile Solvent

Dissolve Sample
(5-25 mg in ~0.6 mL)

Filter into NMR Tube

Ensure Homogeneity

NMR Spectroscopy
(1H, 13C)

Process Spectra
(Baseline Correction,

Integration, Peak Picking)

Structure Elucidation
& Verification

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a small molecule solid.
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Protocol for NMR Spectroscopy
This protocol is for acquiring ¹H and ¹³C NMR spectra of a solid, soluble sample.[8]

Sample Preparation:

Accurately weigh 5-25 mg of (R)-3-aminopiperidine dihydrochloride for ¹H NMR, or 50-100

mg for ¹³C NMR, into a clean, dry vial.[12][13]

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide

(D₂O) or DMSO-d₆) to the vial.[12]

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly

into a clean, 5 mm NMR tube to remove any particulate matter.[13][14]

Cap the NMR tube securely.

Instrument Setup and Acquisition:

Insert the NMR tube into the spinner turbine and place it in the spectrometer's

autosampler or manual insertion port.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

This can be performed manually or automatically.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the spectrum using standard acquisition parameters. For ¹H, a small number of

scans (e.g., 8-16) is typically sufficient. For ¹³C, a larger number of scans will be required

due to the lower natural abundance.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase correction and baseline correction on the resulting spectrum.

Calibrate the chemical shift axis using the residual solvent peak as a reference.

For ¹H spectra, integrate the peaks to determine the relative proton ratios.

Identify and label the chemical shifts of all relevant peaks.

Protocol for Attenuated Total Reflectance (ATR) FT-IR
Spectroscopy
ATR is a convenient method for analyzing solid samples directly with minimal preparation.[15]

[16]

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and a lint-free tissue.[17]

Acquire a background spectrum of the clean, empty crystal. This will be automatically

subtracted from the sample spectrum.

Instrument Setup and Acquisition:

Place a small amount (a few milligrams) of the solid (R)-3-aminopiperidine dihydrochloride

powder directly onto the center of the ATR crystal.[18]

Use the instrument's pressure arm to apply consistent pressure, ensuring firm contact

between the sample and the crystal surface.[17]

Acquire the infrared spectrum, typically by co-adding 16 to 32 scans over a range of 4000-

400 cm⁻¹.

Data Processing:

The resulting spectrum is typically displayed in absorbance or % transmittance.
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Identify and label the wavenumbers of the major absorption bands.

Correlate the observed bands with known functional group frequencies to confirm the

structure.[9]

Protocol for Electrospray Ionization Mass Spectrometry
(ESI-MS)
This protocol outlines the analysis of a small molecule by direct infusion ESI-MS.[19][20]

Sample Preparation:

Prepare a dilute solution of (R)-3-aminopiperidine dihydrochloride (approximately 1-10

µg/mL) in a volatile solvent suitable for ESI, such as a mixture of methanol and water,

often with a small amount of formic acid to promote protonation.

Ensure the sample is fully dissolved.

Instrument Setup and Acquisition:

Calibrate the mass spectrometer using a known calibration standard.

Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas

flow, and drying gas temperature, to optimal values for the analyte.

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min)

using a syringe pump.[11]

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500

amu).

Data Processing:

Examine the resulting mass spectrum for the expected ions.

Identify the base peak and the molecular ion (or pseudomolecular ion, e.g., [M+H]⁺).
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Compare the observed m/z values with the calculated exact mass to confirm the elemental

composition.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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